molecular formula C12H17NO3 B14397288 N,N-Diethyl-5-hydroxy-2-methoxybenzamide CAS No. 89984-51-0

N,N-Diethyl-5-hydroxy-2-methoxybenzamide

Cat. No.: B14397288
CAS No.: 89984-51-0
M. Wt: 223.27 g/mol
InChI Key: QJMBZCGQPVXHRS-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-hydroxy-2-methoxybenzamide (CAS: 89984-51-0; etamivan) is a substituted benzamide derivative with a molecular formula of C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol). Its structure features a hydroxy group at the 5-position, a methoxy group at the 2-position of the benzene ring, and diethyl substituents on the amide nitrogen. Synthesized via reaction of 4-methoxyphenol with diethylamine and an acylating agent, it is purified by recrystallization or chromatography .

Etamivan acts as a respiratory stimulant by targeting the medullary respiratory center, making it clinically relevant for treating barbiturate overdose and chronic obstructive pulmonary disease. Its pharmacological profile distinguishes it from analogs like nikethamide, caffeine, and theophylline in potency and mechanism .

Properties

CAS No.

89984-51-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-5-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(14)6-7-11(10)16-3/h6-8,14H,4-5H2,1-3H3

InChI Key

QJMBZCGQPVXHRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-hydroxy-2-methoxybenzamide typically involves the reaction of 4-methoxyphenol with diethylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-5-hydroxy-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-hydroxy-2-methoxybenzamide involves its role as a central nervous system and respiratory stimulant. It acts on the medullary respiratory centers to enhance respiratory drive. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with neurotransmitter systems and ion channels to exert its effects .

Comparison with Similar Compounds

Variations in Amide Substituents

Compound Name Amide Substituents Key Features Biological Activity/Applications References
N,N-Diethyl-5-hydroxy-2-methoxybenzamide Diethyl Respiratory stimulation via CNS activation; high solubility in polar solvents Treatment of respiratory depression
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide Dimethyl Dimethyl groups reduce steric hindrance; enhanced hydrogen bonding capacity Moderate antimicrobial activity
2-(Dimethylamino)-5-hydroxy-N-methylbenzamide Methyl + dimethylamino Dimethylamino group introduces basicity; potential for metal coordination Investigated for CNS modulation

Key Insights :

  • Diethyl vs. dimethyl substituents : Diethyl groups in etamivan enhance lipophilicity, improving blood-brain barrier penetration compared to dimethyl analogs .

Functional Group Modifications on the Benzene Ring

Compound Name Substituents on Benzene Ring Key Features Applications References
N,N-Diethyl-5-nitro-2-phenylmethoxybenzamide Nitro + phenylmethoxy Electron-withdrawing nitro group enhances stability; bulky phenylmethoxy reduces solubility Precursor in organic synthesis
5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide Chloro + thiazole ring Thiazole moiety introduces heterocyclic reactivity; chloro group increases electrophilicity Antimicrobial and anti-inflammatory research
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide Benzodioxole + chloro + methoxy Benzodioxole enhances π-π stacking; chloro group improves binding affinity Neuropharmacological studies

Key Insights :

  • Nitro vs. hydroxy/methoxy : The nitro group in N,N-diethyl-5-nitro-2-phenylmethoxybenzamide increases chemical stability but reduces bioavailability compared to etamivan’s hydroxy group .
  • Heterocyclic additions : Thiazole or benzodioxole rings (e.g., in ) introduce unique binding motifs, expanding applications beyond respiratory stimulation to antimicrobial or CNS-targeted therapies .

Pharmacological Comparison with Non-Benzamide Analogs

Compound Name Core Structure Mechanism of Action Clinical Use References
Etamivan Benzamide Stimulates medullary respiratory center Respiratory depression, COPD
Nikethamide Pyridine derivative Enhances respiratory drive via carotid body Acute respiratory insufficiency
Caffeine Xanthine Adenosine receptor antagonism Apnea of prematurity, migraine prophylaxis

Key Insights :

  • Etamivan’s benzamide scaffold provides specificity for respiratory centers, whereas caffeine’s xanthine structure causes broader CNS stimulation .
  • Nikethamide, though structurally distinct, shares etamivan’s respiratory stimulant effects but with a higher risk of side effects like tremors .

Data Table: Comparative Overview of Key Benzamide Derivatives

Compound Name Molecular Formula Substituents Bioactivity Highlights
This compound C₁₂H₁₇NO₃ 5-OH, 2-OCH₃, N,N-diethyl Respiratory stimulation
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₃NO₃ 5-OCH₃, 2-OH, N,N-dimethyl Antimicrobial
N,N-Diethyl-5-nitro-2-phenylmethoxybenzamide C₁₈H₂₀N₂O₄ 5-NO₂, 2-OCH₂Ph, N,N-diethyl Organic synthesis precursor
5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide C₁₁H₉ClN₂O₂S 5-Cl, 2-OH, thiazole Anti-inflammatory, antimicrobial

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